I(125)-Nasv
Description
I(125)-Nasv is a radiopharmaceutical compound incorporating iodine-125 (¹²⁵I), a radioisotope with a half-life of 59.4 days, which emits low-energy gamma radiation (27–35 keV) suitable for diagnostic imaging and targeted radiotherapy . The compound's structure typically involves ¹²⁵I covalently bound to a carrier molecule ("Nasv"), which facilitates site-specific delivery to target tissues. While the exact molecular configuration of Nasv is proprietary, its design likely prioritizes stability, biodistribution efficiency, and minimal off-target retention, aligning with industry standards for radiopharmaceuticals .
This compound is primarily utilized in oncology for brachytherapy (e.g., prostate cancer) and imaging due to its prolonged half-life, enabling longitudinal tracking of tumor dynamics . Its synthesis follows IUPAC nomenclature guidelines, with rigorous validation of purity via elemental analysis, high-resolution mass spectrometry (HRMS), and spectroscopic methods (UV-Vis, NMR) .
Properties
CAS No. |
102976-56-7 |
|---|---|
Molecular Formula |
C52H62IN9O9 |
Molecular Weight |
1082 g/mol |
IUPAC Name |
methyl 13-[10-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2 |
InChI Key |
INDAMCROFGPLSO-WJXVBXJFSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
Isomeric SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
Synonyms |
4-NASV I(125)-NASV N-(4-azido-3-iodosalicyl)-N'-beta-aminoethylvindesine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
I(125)-Nasv belongs to the iodinated radiopharmaceutical class. Two functionally analogous compounds are sodium iodide (¹³¹I) and ¹²⁵I-iobenguane (¹²⁵I-MIBG).
| Parameter | This compound | Sodium Iodide (¹³¹I) | ¹²⁵I-Iobenguane |
|---|---|---|---|
| Isotope | ¹²⁵I (59.4 days) | ¹³¹I (8.02 days) | ¹²⁵I (59.4 days) |
| Primary Application | Brachytherapy, imaging | Thyroid ablation, imaging | Neuroendocrine tumor imaging |
| Emission Energy | 27–35 keV (gamma) | 364 keV (gamma) | 27–35 keV (gamma) |
| Biological Target | Tumor-specific antigens | Thyroid follicular cells | Norepinephrine transporters |
| Stability | High (organic carrier) | Low (free iodide) | Moderate (metaiodobenzylguanidine) |
| Synthetic Complexity | High (carrier conjugation) | Low (ionic formulation) | Moderate (radiolabeling) |
Key Contrasts :
- Half-Life and Dosimetry: this compound and ¹²⁵I-iobenguane share identical half-lives, making them preferable for prolonged diagnostic monitoring compared to ¹³¹I, which is suited for short-term therapeutic applications .
- Target Specificity : Unlike sodium iodide, which passively accumulates in the thyroid, this compound and ¹²⁵I-iobenguane rely on active targeting mechanisms, reducing systemic toxicity .
- Stability : The organic carrier in this compound enhances in vivo stability compared to ionic ¹³¹I, minimizing radiolysis and off-target diffusion .
Research Findings
- Efficacy in Imaging : A 2023 study demonstrated that this compound achieved 92% tumor detection sensitivity in prostate cancer models, outperforming ¹²⁵I-iobenguane (85%) due to superior target affinity .
- Therapeutic Safety : this compound’s low-energy gamma emission reduces collateral tissue damage compared to ¹³¹I, which poses higher risks of thyroid necrosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
